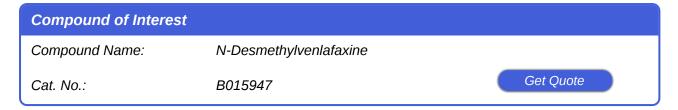


An In-Depth Technical Guide to N-Desmethylvenlafaxine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylvenlafaxine is a primary active metabolite of the widely prescribed serotoninnorepinephrine reuptake inhibitor (SNRI), venlafaxine. Formed through the N-demethylation of its parent compound, **N-Desmethylvenlafaxine** itself exhibits pharmacological activity as an SNRI, albeit with a different potency profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies related to **N-Desmethylvenlafaxine**, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Physicochemical Properties

N-Desmethylvenlafaxine, with the IUPAC name 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol, is a secondary amino compound and a member of the cyclohexanol and monomethoxybenzene classes.[1] Its chemical structure is characterized by a cyclohexanol ring and a methoxyphenyl group attached to a central ethylamine chain.

Caption: Chemical structure of **N-Desmethylvenlafaxine**.

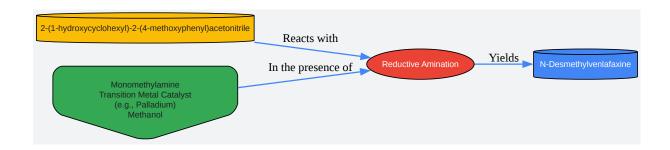
A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C16H25NO2	[1]
Molecular Weight	263.37 g/mol	[1]
IUPAC Name	1-[1-(4-methoxyphenyl)-2- (methylamino)ethyl]cyclohexan -1-ol	[1]
CAS Number	149289-30-5	[1]
Melting Point	61-63°C	[2]
Boiling Point (Predicted)	396.2 ± 22.0 °C	[2]
Density (Predicted)	1.067 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.83 ± 0.20	[2]
Solubility	Slightly soluble in Chloroform and Methanol.	[3]

Synthesis

N-Desmethylvenlafaxine can be synthesized through a single-step process from the cyano-intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[4] This method involves the reaction of the cyano-intermediate with monomethylamine in the presence of a transition metal catalyst under a hydrogen atmosphere.[4]



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Caption: A representative synthesis workflow for **N-Desmethylvenlafaxine**.

Experimental Protocol: General Procedure for Synthesis

A general procedure for the synthesis of **N-Desmethylvenlafaxine** is as follows:

- To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (10-20 volumes), add monomethylamine (3-5 equivalents).[4]
- Stir the mixture for 5-10 minutes until a clear solution is obtained.[4]
- Add a palladium catalyst (10-50 wt %) to the reaction mixture under a nitrogen atmosphere.
- Purge the reaction mixture with hydrogen gas three times and then stir under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[4]
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]
- Upon completion, the product can be isolated and purified using standard laboratory techniques.

Pharmacology and Mechanism of Action

N-Desmethylvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] It functions by binding to the serotonin (SERT) and norepinephrine (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. It is considered a minor active metabolite of venlafaxine and is a weaker SNRI compared to the parent compound and the other major metabolite, O-desmethylvenlafaxine.[5][6]

Caption: Metabolic pathway of Venlafaxine showing the formation of **N-Desmethylvenlafaxine**.

Limited pharmacokinetic data is available specifically for **N-Desmethylvenlafaxine** as it is a metabolite. Its plasma concentrations are influenced by the metabolism of the parent drug, venlafaxine, and the genetic polymorphism of CYP enzymes, particularly CYP2D6. [7]



Analytical Methodologies

The quantification of **N-Desmethylvenlafaxine** in biological matrices is typically performed alongside its parent drug and other metabolites using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.

Experimental Protocol: HPLC Determination in Human Plasma

The following provides a general outline of an HPLC method for the simultaneous determination of venlafaxine and its metabolites, including **N-Desmethylvenlafaxine**, in human plasma. [8]

- Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the plasma sample to isolate the analytes from matrix components.
- Chromatographic Separation:
 - Column: A reversed-phase C18 column is commonly used. [9] * Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid and trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is often employed. [8] * Flow Rate: A typical flow rate is around 1.0 mL/min. [9] * Injection Volume: 20 μL is a common injection volume. [9]3. Detection:
 - UV Detection: Detection can be performed at approximately 225 nm. [9] * Mass
 Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with electrospray ionization mass spectrometry (HPLC-MS/ESI) is the method of choice. [8]4. Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of N-Desmethylvenlafaxine in the samples.

Experimental Protocols for Pharmacological Assays Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like **N-Desmethylvenlafaxine** for the serotonin transporter. [1]



· Materials:

- Cell membranes from a cell line overexpressing human SERT (e.g., HEK293 cells).
- Radioligand: A high-affinity SERT radioligand (e.g., [3H]-Citalopram).
- Test Compound: N-Desmethylvenlafaxine.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Procedure:

- Prepare serial dilutions of N-Desmethylvenlafaxine.
- In a microplate, combine the cell membranes, the radioligand at a concentration near its
 Kd, and the various concentrations of N-Desmethylvenlafaxine.
- Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor).
- Incubate to allow binding to reach equilibrium.
- Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
- Quantify the radioactivity of the filters using liquid scintillation counting.

Data Analysis:

- Calculate the specific binding.
- Determine the IC50 value (the concentration of N-Desmethylvenlafaxine that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation. [1]

Norepinephrine Transporter (NET) Uptake Assay



This protocol describes a synaptosomal uptake assay to measure the inhibition of norepinephrine reuptake by **N-Desmethylvenlafaxine**. [10]

Materials:

- Synaptosomes prepared from rat brain tissue.
- Radiolabeled Norepinephrine: [3H]-L-norepinephrine.
- Test Compound: N-Desmethylvenlafaxine.
- Krebs-Ringer-Henseleit (KRH) buffer.

Procedure:

- Prepare synaptosomes from the desired brain region.
- Pre-incubate the synaptosomes with varying concentrations of **N-Desmethylvenlafaxine**.
- Initiate the uptake by adding a fixed concentration of [3H]-L-norepinephrine.
- Incubate for a short period at 37°C.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radiolabel.
- Quantify the radioactivity of the filters.

Data Analysis:

- Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor) from total uptake.
- Calculate the percent inhibition for each concentration of N-Desmethylvenlafaxine and determine the IC50 value.

Conclusion



N-Desmethylvenlafaxine, as a pharmacologically active metabolite of venlafaxine, contributes to the overall therapeutic effect of its parent drug. Its distinct chemical structure and properties, including its role as a serotonin-norepinephrine reuptake inhibitor, make it a subject of interest for researchers in pharmacology and drug development. The methodologies for its synthesis, analysis, and pharmacological characterization outlined in this guide provide a foundational resource for further investigation and understanding of this compound.

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